N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, a sulfonamide group, and a carboxamide group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is commonly found in many biologically active compounds. The sulfonamide group is known for its role in various pharmaceuticals, while the carboxamide group is a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2-carboxylic acid with dimethyl sulfoxide (DMSO) and a suitable activating agent such as oxalyl chloride. The reaction typically occurs under mild conditions, with the formation of the sulfonamide group facilitated by the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the carboxamide carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various substituted sulfonamide or carboxamide derivatives.
Scientific Research Applications
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the binding affinity and selectivity of the compound. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxamide: Lacks the sulfonamide group but shares the pyrrolidine and carboxamide functionalities.
N-(dimethylsulfonyl)pyrrolidine: Contains a sulfonyl group instead of a sulfonamide group.
N-(dimethyl(oxo)-l6-sulfaneylidene)propanamide: Similar structure but with a propanamide group instead of a pyrrolidine ring.
Uniqueness
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is unique due to the combination of its sulfonamide, pyrrolidine, and carboxamide groups. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H14N2O2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3 |
InChI Key |
SWVURHALGJEQHR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC(=O)C1CCCN1)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.